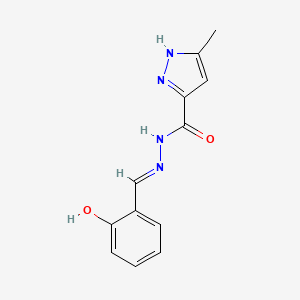

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Descripción

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. This compound belongs to the pyrazole-carbohydrazide class, characterized by a hydrazone linkage (-NH-N=C-) and a pyrazole core substituted with a methyl group. The 2-hydroxybenzylidene moiety introduces intramolecular hydrogen bonding (O–H⋯N), stabilizing the E-configuration of the imine group .

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBSEAURWKLQQ-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone.

Reduction: Reduced hydrazone derivatives.

Substitution: Substituted hydrazone compounds with various functional groups.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The product can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies specific functional groups based on characteristic absorption bands.

- X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the compound, revealing its crystallographic properties.

Anticancer Activity

Recent studies have highlighted the potential of N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells, a crucial mechanism for preventing tumor growth. This effect is attributed to its ability to interact with cellular pathways involved in cell survival and proliferation. For instance, derivatives of similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This antimicrobial action is believed to stem from the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .

Material Science Applications

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also found applications in material science, particularly in the development of new polymers and coordination complexes. Its ability to form stable complexes with transition metals enhances its utility in creating materials with specific electronic and optical properties. These materials can be used in sensors, catalysts, and other advanced applications.

Case Study 1: Anticancer Efficacy

A study conducted by Khan et al. explored the anticancer efficacy of N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead for developing novel anticancer drugs .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, researchers assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, demonstrating its potential as an effective antimicrobial agent suitable for pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to chelate metal ions through the nitrogen and oxygen atoms of the hydrazone group. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects such as antimicrobial and anticancer activities . The compound can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells.

Comparación Con Compuestos Similares

Key Findings :

- Hydrogen Bonding : The 2-hydroxy substituent in the target compound facilitates intramolecular O–H⋯N bonding, which is absent in E-MBPC (4-OCH₃) and E-DPPC (2,4-Cl₂). This bonding enhances planarity and may influence bioactivity .

- Dipole Moments : E-MBPC exhibits a dipole moment of 4.12 D (DFT/B3LYP), whereas E-DPPC shows 3.89 D due to Cl substituents. The target compound likely has intermediate polarity .

- HOMO-LUMO Gaps : E-MBPC has a lower HOMO-LUMO gap (3.8 eV) compared to E-DPPC (4.2 eV), suggesting higher reactivity in electron-rich environments .

Antimicrobial Activity

Key Findings :

- For example, N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide exhibits MIC values of 12.5 μg/mL against S. aureus, with metal complexes (e.g., Cu²⁺) showing further enhancement .

- E-DPPC’s moderate activity (MIC = 32 μg/mL) highlights the trade-off between electron-withdrawing groups and bioactivity .

Neuroprotective and MAO-B Inhibitory Activity

Key Findings :

- Hydroxybenzylidene derivatives like 6l show superior neuroprotection (85%) and MAO-B inhibition (IC₅₀ = 0.42 μM) compared to methoxy or chloro analogs. This is attributed to balanced lipophilicity (logP = 1.8) and dipole moments (~4.0 D) .

Actividad Biológica

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is with a molecular weight of approximately 232.24 g/mol. The compound features a pyrazole core, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antibacterial Activity

Research indicates that N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibits notable antibacterial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 125 |

These results suggest that the compound may inhibit bacterial growth by interfering with protein synthesis and cell wall formation, mechanisms commonly associated with pyrazole derivatives .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. It demonstrated moderate activity against fungi such as Candida albicans and Aspergillus niger. The MIC values ranged from 31.2 to 62.5 μg/mL, indicating its potential as an antifungal agent.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 31.2 |

| Aspergillus niger | 62.5 |

The mechanism of action in fungi appears to involve disruption of cell membrane integrity, leading to cell death .

Anti-inflammatory Activity

In addition to its antimicrobial properties, N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation compared to control groups, suggesting its potential for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyrazole highlighted the superior activity of N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide compared to standard antibiotics like ciprofloxacin. This study emphasized the compound's potential as a lead structure for new antibacterial agents targeting resistant strains .

- Inflammation Model : In an experimental model using mice, the administration of this compound resulted in a significant reduction in edema levels when compared to indomethacin, a standard anti-inflammatory drug. This suggests that the pyrazole derivative could be developed further for therapeutic applications in managing inflammation-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.